molecular formula C22H20N2O6 B2776102 (Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1105243-47-7

(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2776102
CAS No.: 1105243-47-7
M. Wt: 408.41
InChI Key: KRTBZESYAMQLLS-YWEYNIOJSA-N
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Description

(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
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Scientific Research Applications

Polymer Complexes and Spectroscopic Studies

Research on similar compounds has led to the development of novel ligands and their polymer complexes, characterized using various spectroscopic methods. For instance, El-Sonbati et al. (2018) prepared and characterized polymeric complexes using a novel ligand derived from an amidation process. These complexes were analyzed for their polycrystalline phases and potential applications in materials science, highlighting their geometric structures and potential applications in cancer research through molecular docking studies (El-Sonbati et al., 2018).

Herbicidal Activity of Acrylates

Another field of application is the development of herbicides, where Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrating significant herbicidal activities. This study underscores the potential agricultural applications of acrylate compounds in controlling weed growth, showcasing how structural variations can influence herbicidal effectiveness (Wang et al., 2004).

Controlled Radical Polymerization

The controlled radical polymerization of acrylamides, as explored by Mori et al. (2005), presents a method to synthesize homopolymers with specific characteristics, including low polydispersity and controlled molecular weight. This research provides insights into the precise polymerization control achievable with acrylamide compounds, which is crucial for creating materials with tailored properties for various applications (Mori et al., 2005).

Antimicrobial Agents

Novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides have been synthesized and evaluated for their antimicrobial activities. Rajanarendar et al. (2008) demonstrated that some of these compounds exhibit superior in vitro activities compared to standard drugs, indicating the potential of acrylamide derivatives in developing new antimicrobial agents (Rajanarendar et al., 2008).

Synthesis and Biological Evaluation

Research into benzothiazole derivatives has revealed their potential in synthesizing compounds with notable biological activities. Fahim and Shalaby (2019) investigated the synthesis of benzothiazole derivatives and their reactivity towards various nucleophiles, leading to novel compounds with potential antitumor activities. This study highlights the versatility of such compounds in medicinal chemistry and drug development (Fahim & Shalaby, 2019).

Properties

IUPAC Name

(Z)-N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-26-17-6-3-14(9-20(17)27-2)4-8-22(25)23-12-16-11-19(30-24-16)15-5-7-18-21(10-15)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,23,25)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBZESYAMQLLS-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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